molecular formula C12H11BrI+ B072381 Diphenyliodonium bromide CAS No. 1483-73-4

Diphenyliodonium bromide

Cat. No.: B072381
CAS No.: 1483-73-4
M. Wt: 362.02 g/mol
InChI Key: LGPSGXJFQQZYMS-UHFFFAOYSA-M
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Description

Diphenyliodonium bromide is an organic compound with the molecular formula C₁₂H₁₀BrI. It is a type of diaryliodonium salt, characterized by the presence of an iodonium cation and a bromide anion. This compound is known for its utility in organic synthesis, particularly as an arylating agent. It appears as a light yellow powder and is sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium bromide can be synthesized through various methods. One common approach involves the oxidation of iodoarenes with sodium perborate in the presence of acetic anhydride and concentrated sulfuric acid. The resulting iodine (III) intermediates are then coupled with benzene or activated arenes, followed by precipitation with potassium bromide . Another method involves the use of Oxone and sulfuric acid to oxidize iodoarenes, which are then coupled with arenes and precipitated with potassium bromide .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and maintenance of reaction conditions to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It acts as an arylating agent in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.

    Oxidation Reactions: It can participate in oxidation reactions due to the presence of the iodine (III) center.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and phenols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Reagents such as sodium periodate or Oxone are used under acidic conditions to facilitate the oxidation process.

Major Products:

    Arylated Products: The primary products of nucleophilic substitution reactions are arylated compounds, where the aryl group from this compound is transferred to the nucleophile.

    Oxidized Compounds: Oxidation reactions yield various oxidized products depending on the specific reaction conditions and substrates used.

Scientific Research Applications

Diphenyliodonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diphenyliodonium Chloride
  • Diphenyliodonium Iodide
  • Phenyl(p-tolyl)iodonium Bromide

Each of these compounds has distinct properties and applications, making them valuable tools in various fields of research and industry.

Properties

IUPAC Name

diphenyliodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSGXJFQQZYMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, bromide (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70883680
Record name Iodonium, diphenyl-, bromide (1:1)
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Molecular Weight

361.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-73-4
Record name Iodonium, diphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iodonium, diphenyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, diphenyl-, bromide (1:1)
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Record name Iodonium, diphenyl-, bromide (1:1)
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Record name Diphenyliodonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diphenyliodonium bromide is a versatile reagent in organic synthesis. It acts as an electrophilic phenylating agent, enabling the introduction of phenyl groups into various substrates. [, , ] For instance, it facilitates the synthesis of N-phenyl α-amino acids by reacting with amino acid esters in the presence of silver nitrate and a copper bromide catalyst. [] It also serves as a phenyl radical source in the presence of initiators, enabling polymerization reactions. []

A: this compound plays a crucial role in synthesizing block copolymers via a combination of Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) and iniferter processes. [] Initially, it participates in the PROAD polymerization of isobutyl vinyl ether, resulting in polymers with triphenylmethyl end groups. These polymers then function as macroiniferters, initiating the polymerization of other vinyl monomers like methyl methacrylate, tert-butyl acrylate, and styrene, ultimately yielding block copolymers. []

A: Electrochemical studies, including pulse polarography and cyclic voltammetry, reveal intricate reduction processes of this compound in dimethylformamide. [] Depending on the concentration of supporting electrolyte and this compound itself, its pulse polarogram exhibits three or four waves. These waves correspond to the reduction of various species, including phenyl mercuric halide (formed by the reaction of this compound with mercury), diphenyliodonium cations, iodobenzene, and adsorbed phenylmercury radicals. []

ANone: this compound has the molecular formula (C6H5)2I+Br-. While the provided abstracts do not detail specific spectroscopic data, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

A: Research indicates that incorporating diaryliodonium chemicals, including this compound, into the diet of steers, potentially at concentrations as low as 50 parts per million, demonstrated a positive influence on nitrogen utilization in these animals. [] This effect was observed through enhancements in nitrogen absorption, the utilization of absorbed nitrogen, and overall nitrogen retention. []

ANone: While the provided abstracts don't delve into specific safety data for this compound, it's crucial to handle this compound with care, as is standard practice with laboratory reagents. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

A: While a comprehensive historical overview is not provided in the abstracts, the research highlights the evolution of this compound's applications, ranging from its early use in electrochemical studies [] to its more recent applications in block copolymer synthesis [] and radiolabeling. []

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